Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl
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Overview
Description
Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl is a complex organic compound notable for its unique bicyclic structure. This compound is used in various scientific research fields due to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl generally involves the following steps:
Starting with a 3-azabicyclo[3.1.0]hexane derivative as the core structure.
Dimethylation of the methanamine group.
Hydrochloride salt formation for stability.
Each step requires precise reaction conditions, including appropriate solvents, temperature control, and catalysts.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthesis process, ensuring high yield and purity. Automated reactors, controlled environments, and continuous monitoring are critical components in industrial settings.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: : Converting functional groups to their oxidized forms.
Reduction: : Adding hydrogen to reduce specific bonds.
Substitution: : Replacing one group with another in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides).
Major Products Formed
The major products formed depend on the specific reactions but generally include:
Oxidized derivatives
Reduced derivatives
Substituted bicyclic amines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model compound to study reaction mechanisms due to its well-defined structure and reactivity.
Biology
In biological research, it serves as a probe to investigate neurotransmitter pathways because of its interaction with neuronal receptors.
Medicine
The compound’s unique properties make it a candidate for developing new pharmaceuticals, particularly in neuropharmacology.
Industry
In industrial applications, it is used to develop new materials and as a catalyst in organic synthesis.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as neurotransmitter receptors in the brain. This interaction modulates neural activity by either enhancing or inhibiting signal transmission. Key pathways involved include dopamine and serotonin pathways.
Comparison with Similar Compounds
Similar Compounds
Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine
Racemic-1-((1R)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine
Highlighting Uniqueness
Compared to similar compounds, Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl is distinguished by its racemic mixture, offering a unique balance of stereoisomers that can affect its biological activity and chemical reactivity in distinct ways. This makes it particularly valuable in research contexts where understanding stereoisomer-specific interactions is crucial.
Properties
IUPAC Name |
1-[(1S)-3-azabicyclo[3.1.0]hexan-1-yl]-N,N-dimethylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)6-8-3-7(8)4-9-5-8;;/h7,9H,3-6H2,1-2H3;2*1H/t7?,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVATYCZEPRHMP-AEUOCKLGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC12CC1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@]12CC1CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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